N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

Description

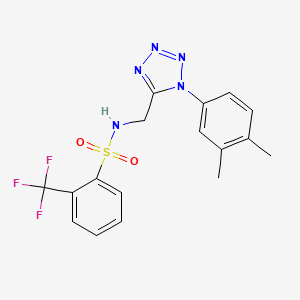

N-((1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a tetrazole ring substituted with a 3,4-dimethylphenyl group and a benzenesulfonamide moiety bearing a trifluoromethyl (-CF₃) group at the ortho position. Tetrazole rings are widely utilized as bioisosteres for carboxylic acids due to their similar pKa values and enhanced metabolic stability, while the -CF₃ group contributes to improved lipophilicity and target-binding affinity .

Properties

IUPAC Name |

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N5O2S/c1-11-7-8-13(9-12(11)2)25-16(22-23-24-25)10-21-28(26,27)15-6-4-3-5-14(15)17(18,19)20/h3-9,21H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWVZGGSJPKFGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide (CAS No. 942000-19-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C17H16F3N5O2S

- Molecular Weight : 411.4 g/mol

- Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key aspects of its mechanism include:

- Tetrazole Ring Interaction : The tetrazole moiety is known to enhance binding affinity to certain enzymes and receptors, potentially modulating their activity.

- Trifluoromethyl Group : This group may influence the lipophilicity and bioavailability of the compound, enhancing its pharmacological properties.

- Sulfonamide Functionality : The sulfonamide group is often associated with antibacterial and diuretic activities, which may contribute to the compound's overall efficacy .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:

- In Vitro Studies : Compounds featuring the tetrazole ring have shown significant antiproliferative activity in assays against cancer cell lines such as A431 and Jurkat cells. The structure-activity relationship (SAR) suggests that substitutions on the phenyl ring enhance cytotoxicity .

Antimicrobial Properties

The sulfonamide group is traditionally linked to antimicrobial activity. Preliminary assessments indicate that this compound may have:

- Broad-Spectrum Antimicrobial Activity : Similar sulfonamide derivatives have been reported to possess antibacterial properties against both Gram-positive and Gram-negative bacteria .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer potential of related compounds in vitro. The results indicated that modifications in the phenyl ring significantly impacted the cytotoxic potency against cancer cells, with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 23.30 ± 0.35 | Jurkat |

| Compound B | >1000 | A431 |

Study 2: Antibacterial Activity

Another investigation assessed the antibacterial efficacy of related sulfonamides using a dilution method. Compounds demonstrated varying degrees of effectiveness against tested bacterial strains, highlighting the importance of functional groups in determining activity .

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Compound C | 15 µg/mL |

| Compound D | 30 µg/mL |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared below with sulfonamide derivatives containing heterocyclic substituents, focusing on structural features, physicochemical properties, and inferred biological activities.

Table 1: Key Comparisons with Analogous Sulfonamide Derivatives

Structural and Functional Insights

Heterocyclic Core: The tetrazole in the target compound provides superior metabolic stability compared to pyrazole or pyrazolone analogs, as tetrazoles resist oxidative degradation . However, pyrazole derivatives (e.g., 4-amino-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide) may exhibit better solubility due to polar amino groups. Pyrazolone-containing analogs (e.g., 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulfonamide) are associated with anti-inflammatory activity, likely via cyclooxygenase (COX) inhibition, but their ketone group increases susceptibility to metabolic reduction .

3,4-Dimethylphenyl on the tetrazole introduces steric bulk, which may limit off-target interactions but reduce solubility compared to smaller substituents (e.g., methyl or amino groups in pyrazole derivatives).

Biological Activity Trends: Tetrazole-based sulfonamides are frequently explored as carbonic anhydrase inhibitors (CAIs) due to their ability to coordinate zinc ions in the enzyme’s active site. The -CF₃ group may further enhance selectivity for tumor-associated CA isoforms (e.g., CA IX/XII) . Pyrazole derivatives with amino substituents demonstrate broader antimicrobial activity, likely due to improved membrane penetration and interactions with bacterial enzymes.

Key Research Findings

- A 2023 study on tetrazole-sulfonamide hybrids reported IC₅₀ values of <1 μM for CA IX inhibition, attributed to the synergistic effects of tetrazole’s acidity and -CF₃’s electron-withdrawing properties .

- Pyrazolone sulfonamides showed moderate COX-2 inhibition (IC₅₀ ~5 μM) but required frequent dosing in vivo due to rapid clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.